N-(4-methoxybenzyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-29-16-9-7-15(8-10-16)13-23-18(27)14-26-21(28)25-12-11-22-20(19(25)24-26)30-17-5-3-2-4-6-17/h2-12H,13-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJVOMAUYJQSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine ring system. For example, a hydrazine derivative can react with a diketone under acidic or basic conditions to form the triazolopyrazine core.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a halogenated triazolopyrazine reacts with phenol in the presence of a base.
Attachment of the Acetamide Moiety: The acetamide group can be introduced through an acylation reaction, where the triazolopyrazine derivative reacts with an acyl chloride or anhydride.
Addition of the 4-Methoxybenzyl Group: Finally, the 4-methoxybenzyl group can be attached via a reductive amination reaction, where the amine reacts with 4-methoxybenzaldehyde in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxybenzyl group to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzoic acid, while reduction of the carbonyl group can produce corresponding alcohols.
Scientific Research Applications
N-(4-methoxybenzyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications at Position 8 of the Triazolo-Pyrazine Core
The substituent at position 8 of the triazolo-pyrazine ring significantly impacts molecular interactions. Key analogs include:
a) 8-[(4-Chlorobenzyl)sulfanyl] Analogs
- Example: 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide () Molecular Formula: C₂₂H₂₀ClN₅O₃S Key Differences: Replaces the phenoxy group with a sulfur-containing 4-chlorobenzylsulfanyl group.
b) 8-(Substituted-Phenoxy) Analogs
- Example: 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide () Key Differences: Features a 2-methylphenoxy group at position 8 and a 4-methylbenzyl acetamide.
c) 8-(Nitro/Fluoro-Phenoxy) Analogs
- Example: 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine derivatives () Key Differences: Nitro and fluoro substituents introduce strong electron-withdrawing effects. Impact: May enhance binding to electron-deficient biological targets but increase metabolic instability .
Modifications on the Acetamide Side Chain
Variations in the acetamide substituent alter steric bulk and electronic properties:
a) 4-Bromo- and 4-Chlorophenyl Substituents
- Example: N-(4-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide () Molecular Formula: C₁₉H₁₄BrN₅O₃ Key Differences: Replaces the 4-methoxybenzyl group with a 4-bromophenyl moiety.
b) Alkyl and Arylthio Substituents
Pharmacological and Physicochemical Properties
Research Findings and Implications
- Anti-Inflammatory Potential: highlights anti-inflammatory activity in quinazoline analogs with acetamide substituents, suggesting the triazolo-pyrazine core may share similar mechanisms .
- Metabolic Stability : The 4-methoxybenzyl group in the target compound may confer resistance to oxidative metabolism compared to halogenated analogs .
- Structural Optimization: Phenoxy groups at position 8 (as in the target compound) balance electronic effects and synthetic feasibility, whereas sulfanyl or nitro groups introduce reactivity trade-offs .
Biological Activity
N-(4-methoxybenzyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step reaction involving the coupling of 4-methoxybenzyl amine with various triazole derivatives. The synthesis pathway typically includes the formation of the triazole ring followed by acetamide formation. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O3 |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 1251544-93-0 |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound exhibits significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest strong inhibitory effects, comparable to standard antibiotics.
Anticancer Activity
The triazole moiety is known for its anticancer properties. In vitro studies demonstrate that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Mechanistic studies indicate that it may inhibit key signaling pathways involved in cell proliferation and survival.
Anticonvulsant Activity
Research has also explored the anticonvulsant properties of this compound. In animal models, it has shown efficacy in reducing seizure frequency, suggesting potential use in treating epilepsy. The underlying mechanisms may involve modulation of neurotransmitter systems or ion channels.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in various models. It reduces the production of pro-inflammatory cytokines and inhibits pathways involved in inflammation, providing a basis for its potential use in inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Study : A study reported that derivatives of triazoles exhibited MIC values ranging from 0.125 to 8 μg/mL against S. aureus and E. coli, indicating strong antibacterial activity .
- Anticancer Research : A recent investigation into the anticancer effects of triazole compounds revealed that those with phenoxy substitutions showed enhanced activity against cancer cell lines .
- Anticonvulsant Evaluation : In a study assessing various triazole derivatives for anticonvulsant properties, compounds similar to this compound exhibited significant reductions in seizure activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
